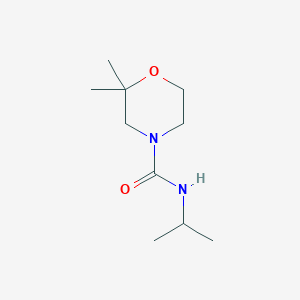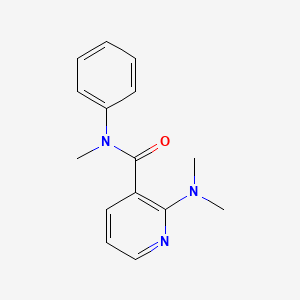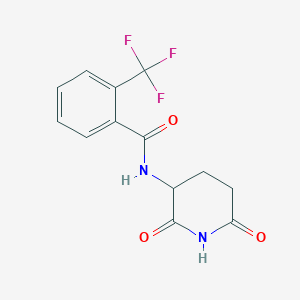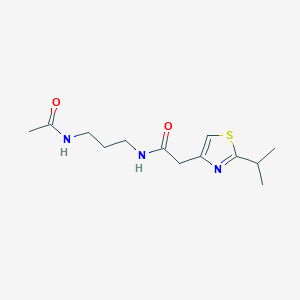![molecular formula C10H17NO3 B7558885 N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that selectively targets the bromodomain of BRD4. This molecule has been shown to have potential therapeutic applications in cancer treatment and other diseases that involve epigenetic dysregulation.
作用机制
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide selectively targets the bromodomain of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression through its interaction with acetylated histones. By inhibiting the bromodomain of BRD4, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to inhibit the expression of several oncogenes, such as c-Myc, Bcl-2, and Cyclin D1. Furthermore, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to enhance the immune response by increasing the expression of interferon-stimulated genes.
实验室实验的优点和局限性
One of the advantages of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is its high selectivity for the bromodomain of BRD4, which reduces the risk of off-target effects. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to be effective in low doses, which reduces the risk of toxicity. However, one of the limitations of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases that involve epigenetic dysregulation, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the bromodomain of BRD4. Finally, there is a need to investigate the pharmacokinetics and pharmacodynamics of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide in vivo to determine its safety and efficacy in humans.
Conclusion
In conclusion, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide is a novel small molecule inhibitor that selectively targets the bromodomain of BRD4. It has potential therapeutic applications in cancer treatment and other diseases that involve epigenetic dysregulation. Its mechanism of action involves the downregulation of oncogenes and the upregulation of tumor suppressor genes. N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material for the synthesis is 2-methylcyclopropylmethanol, which is converted into the corresponding mesylate. The mesylate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid to form the desired amide product. The final step involves the coupling of the amide with a bromodomain inhibitor to form N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide.
科学研究应用
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In addition, N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide has been shown to be effective in combination with other anticancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-4-8(7)5-11-10(12)9-6-13-2-3-14-9/h7-9H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHVSLKZNUKIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)

![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)



![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)